molecular formula C4H6I2OSn B14372293 CID 71327224

CID 71327224

Katalognummer: B14372293
Molekulargewicht: 442.61 g/mol
InChI-Schlüssel: NMYKZLZUPYMWHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71327224” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

The synthetic routes and reaction conditions for the preparation of CID 71327224 involve several steps. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

CID 71327224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted analogs.

Wissenschaftliche Forschungsanwendungen

CID 71327224 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound is investigated for its potential therapeutic effects, including its use as a drug candidate for the treatment of various diseases. In industry, the compound is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of CID 71327224 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the compound and its intended application. Detailed studies on the mechanism of action are essential for understanding the compound’s effects and for developing it as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

CID 71327224 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific activities or applications. By comparing this compound with these compounds, researchers can identify its unique characteristics and potential advantages. Some similar compounds may include those with similar functional groups or those used in similar applications.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique chemical properties and potential applications make it a valuable subject of study

Eigenschaften

Molekularformel

C4H6I2OSn

Molekulargewicht

442.61 g/mol

InChI

InChI=1S/C4H6I2O.Sn/c5-4(6)2-1-3-7-4;/h1-3H2;

InChI-Schlüssel

NMYKZLZUPYMWHE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)(I)I.[Sn]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.